molecular formula C11H12N2O B3092966 (S)-2-cyano-N-(1-phenylethyl)acetamide CAS No. 1240041-69-3

(S)-2-cyano-N-(1-phenylethyl)acetamide

Cat. No.: B3092966
CAS No.: 1240041-69-3
M. Wt: 188.23 g/mol
InChI Key: RZFUCBLCIHIKHV-VIFPVBQESA-N
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Description

(S)-2-cyano-N-(1-phenylethyl)acetamide is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of a cyano group, an acetamide group, and a chiral center at the 1-phenylethyl position. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-cyano-N-(1-phenylethyl)acetamide typically involves the reaction of (S)-1-phenylethylamine with cyanoacetic acid derivatives. One common method includes the use of cyanoacetic acid and (S)-1-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-2-cyano-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-cyano-N-(1-phenylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of chiral compounds and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a precursor for agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-cyano-N-(1-phenylethyl)acetamide is unique due to its specific chiral center and the presence of both cyano and acetamide functional groups. These features make it a versatile intermediate for the synthesis of a wide range of biologically active molecules, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-cyano-N-[(1S)-1-phenylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFUCBLCIHIKHV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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